1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine
Description
Properties
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-22-14-16(17(19-22)24-4-2)18(23)21-12-10-20(11-13-21)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVASBGMJOSWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine is a synthetic compound belonging to the class of piperazine derivatives, characterized by its unique structural features combining a pyrazole moiety and a piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.442 g/mol. The compound’s structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and alkylation processes. Key steps include:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine derivatives with β-diketones.
- Alkylation : Involves the introduction of ethoxy and ethyl groups via alkylation reactions.
- Formation of the Piperazine Ring : Synthesized by reacting ethylenediamine with suitable dihaloalkanes.
- Coupling Reaction : The final step involves coupling the pyrazole derivative with the piperazine derivative using coupling agents like EDCI.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, related compounds have shown high inhibitory effects against various strains of bacteria, including both Gram-positive and Gram-negative types.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Staphylococcus aureus | 7.81–62.5 µg/ml |
| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Escherichia coli | 250–1000 µg/ml |
The above data suggest that while some derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative strains is comparatively lower .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of various pyrazole derivatives, indicating that certain compounds exhibit low toxicity levels in eukaryotic cells at effective concentrations. For instance, one study reported an EC50 value of 278.8 µg/ml for a closely related pyrazole derivative, suggesting that it does not exert significant cytotoxic effects at concentrations required for antimicrobial activity .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors within microbial cells or cancerous tissues. Piperazine derivatives are known to modulate various signaling pathways by binding to these targets, which can lead to altered cellular responses.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited biofilm formation in Haemophilus influenzae, showcasing its potential as a therapeutic agent against biofilm-associated infections .
- Anti-inflammatory Properties : Other research has indicated that compounds with similar structures may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Table 2: Pharmacological and Physicochemical Comparisons
Key Findings :
- Biological Activity : NSPP demonstrates radiation mitigation via hedgehog pathway activation, while benzoyl derivatives () are structurally characterized but lack explicit activity data. The target’s pyrazole moiety may confer unique binding interactions, similar to antitumor pyrimidinyl pyrazoles ().
Structural and Functional Divergence
- Electron-Withdrawing vs.
- Crystallographic Behavior: Compounds with benzoyl substituents () exhibit distinct crystal packing (orthorhombic vs. monoclinic), suggesting that the target’s bulkier pyrazole ring could influence solid-state stability and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
